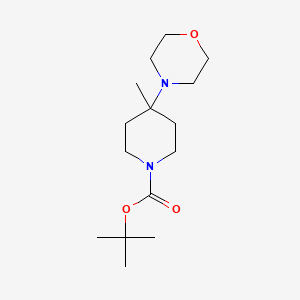

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

Description

Significance of Piperidine (B6355638) and Morpholine (B109124) Moieties in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, and the morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, are considered "privileged structures" in drug discovery. This designation stems from their ability to interact with a wide range of biological targets with high affinity, leading to their prevalence in a multitude of approved drugs and clinical candidates.

The piperidine moiety is a cornerstone in the production of pharmaceuticals, with its derivatives demonstrating a broad spectrum of therapeutic applications. nih.gov This includes use as anticancer, antiviral, antimalarial, antimicrobial, and analgesic agents. mdpi.comnih.gov Similarly, the morpholine ring is a feature in numerous approved and experimental drugs, valued for its favorable biological and metabolic properties. mdpi.comnih.gov The incorporation of these rings into drug candidates is a common strategy employed by medicinal chemists to optimize biological activity.

Table 1: Examples of Approved Drugs Containing Piperidine or Morpholine Scaffolds

| Drug | Therapeutic Area | Heterocyclic Scaffold |

| Ritalin (Methylphenidate) | ADHD | Piperidine |

| Fentanyl | Analgesic | Piperidine |

| Donepezil | Alzheimer's Disease | Piperidine |

| Gefitinib | Anticancer | Morpholine |

| Linezolid | Antibiotic | Morpholine |

| Aprepitant | Antiemetic | Morpholine |

This table is for illustrative purposes and is not exhaustive.

The inclusion of piperidine and morpholine moieties in a molecule can significantly influence its physicochemical and pharmacokinetic properties. The basic nitrogen atom in both rings can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. The morpholine ring, in particular, is often introduced to improve a compound's metabolic stability and pharmacokinetic profile. mdpi.com The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, further influencing molecular interactions and properties. These heterocycles are considered prerogative structures for obtaining substances with desired therapeutic properties and improved pharmacokinetics.

Both piperidine and morpholine derivatives are readily available and serve as versatile building blocks in organic synthesis. nih.gov The nitrogen atom can be functionalized in numerous ways, allowing for the construction of diverse molecular architectures. The Boc (tert-butoxycarbonyl) protecting group is commonly used in the synthesis of piperidine derivatives to temporarily mask the reactivity of the nitrogen atom, enabling selective modifications at other positions of the ring. fuaij.com The development of stereoselective methods for the synthesis of substituted piperidines and morpholines continues to be an active area of research, driven by the demand for enantiomerically pure drug candidates. nih.gov

Overview of the 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine Compound

The compound this compound, with the CAS number 864369-95-9, is a synthetic organic molecule that embodies the convergence of the piperidine and morpholine heterocyclic systems. chemsrc.comlookchem.comechemhub.comchemicalbook.comchemdict.comechemi.com

Structural Features and Core Heterocyclic Systems

At its core, the structure of this compound features a piperidine ring. The nitrogen atom of this piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. echemi.com The C4 position of the piperidine ring is a quaternary carbon, being substituted with both a methyl group and a morpholine ring. The morpholine ring is attached via its nitrogen atom to the C4 position of the piperidine ring.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H28N2O3 echemi.com |

| Molecular Weight | 284.39 g/mol chemsrc.com |

| CAS Number | 864369-95-9 chemsrc.comechemi.com |

| Boiling Point | 361.7°C at 760 mmHg chemsrc.com |

| Density | 1.071 g/cm³ chemsrc.com |

Data sourced from publicly available chemical databases.

Contextualization within Piperidine and Morpholine Chemistry

This compound is a clear example of a synthetic building block designed for use in more complex molecule synthesis, likely within a drug discovery program. The presence of the Boc protecting group on the piperidine nitrogen indicates its role as an intermediate, allowing for further chemical transformations. fuaij.com The quaternary center at the C4 position introduces a specific three-dimensional arrangement of the methyl and morpholine substituents, which can be crucial for dictating the conformational preference of the piperidine ring and its interaction with biological targets. cdnsciencepub.comacs.org

While extensive research on the specific biological activities of this compound is not widely published in peer-reviewed literature, its structure suggests its potential as a scaffold for developing novel therapeutic agents. The combination of the piperidine and morpholine moieties, both known for their favorable pharmacological properties, makes this compound and its derivatives interesting candidates for medicinal chemistry research. mdpi.comacs.org The deprotection of the Boc group would yield a secondary amine, providing a point for further diversification and the attachment of other pharmacophoric groups.

Research Landscape and Gaps Pertaining to this compound

A comprehensive review of the scientific literature reveals that while the constituent piperidine and morpholine scaffolds are extensively studied, specific research on this compound is notably limited. The majority of available information is found within the catalogs of chemical suppliers, where it is listed as a building block for organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-methyl-4-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)16-7-5-15(4,6-8-16)17-9-11-19-12-10-17/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDZOXHJFQEDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460626 | |

| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864369-95-9 | |

| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc 4 Methyl 4 Morpholin 4 Yl Piperidine and Its Derivatives

Strategic Approaches to Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is the cornerstone of the synthesis of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine. Various strategic approaches can be envisioned, broadly categorized into hydrogenation/reduction of pyridine (B92270) precursors, intramolecular cyclization of acyclic precursors, and intermolecular cyclization reactions.

Hydrogenation/Reduction-Based Cyclization

One of the most common and direct methods for synthesizing piperidine rings is the hydrogenation of corresponding pyridine derivatives. nih.gov For the synthesis of a precursor to this compound, this strategy would involve the reduction of a suitably substituted pyridine.

The general transformation involves the catalytic hydrogenation of a pyridine ring to the corresponding piperidine. A variety of catalysts, including rhodium, palladium, and ruthenium, are effective for this transformation. nih.gov The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and stereoselectivity. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitrogen-containing heterocycles. chemicalbook.com

A plausible synthetic route starting from a pyridine precursor could involve the initial synthesis of a 4-methyl-4-morpholinopyridine derivative, which would then be subjected to hydrogenation to form the piperidine ring. The subsequent protection of the piperidine nitrogen with a Boc group would yield the final product.

Table 1: Selected Catalysts for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Reference |

| Rhodium on Carbon (Rh/C) | H₂, mild to high pressure, various solvents | nih.gov |

| Palladium on Carbon (Pd/C) | H₂, atmospheric or elevated pressure, alcohols, EtOAc | nih.govchemicalbook.com |

| Ruthenium-based catalysts | H₂, various ligands for asymmetric hydrogenation | nih.gov |

This table is illustrative of general catalysts for pyridine hydrogenation and does not represent a specific synthesis of the target compound.

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies involve the formation of the piperidine ring from an acyclic precursor containing both the nitrogen atom and the required carbon chain. These methods offer a high degree of control over the substitution pattern of the final product.

The intramolecular hydroamination or aminocyclization of ω-alkenyl or ω-alkynyl amines is a powerful tool for constructing nitrogen-containing heterocycles. nih.gov In the context of this compound, a precursor would be designed with a nitrogen atom tethered to a carbon chain containing a double or triple bond at the appropriate position to facilitate a 6-endo or 6-exo cyclization.

Metal catalysts, often based on late transition metals like palladium, gold, or rhodium, are typically employed to facilitate these cyclizations. The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the ring closure. For example, gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Radical cyclizations provide an alternative approach to piperidine ring formation. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. The generation of a nitrogen- or carbon-centered radical in an appropriately designed acyclic precursor can initiate a cyclization cascade to form the piperidine ring. nih.gov

For the synthesis of the target compound, a precursor containing a radical precursor group (e.g., a halogen atom or an N-O bond) and the necessary carbon skeleton would be required. Upon initiation, the radical would cyclize to form the six-membered ring. Cobalt-catalyzed radical cyclizations of linear amino-aldehydes have been developed for the production of various piperidines. nih.gov

Desymmetrization of prochiral or meso compounds offers an elegant strategy for the enantioselective synthesis of chiral piperidines. While the target compound, this compound, is achiral, desymmetrization approaches are highly relevant for the synthesis of chiral derivatives.

This strategy involves the selective reaction of one of two enantiotopic or diastereotopic groups in a symmetrical starting material. For instance, an organocatalytic enantioselective intramolecular aza-Michael reaction can be used in a desymmetrization process to yield enantiomerically enriched disubstituted piperidines. guidechem.com A desymmetrization approach for piperidine synthesis through the selective formation of a lactam has also been reported. rsc.org

Intermolecular Cyclization (Annulation) Strategies

Intermolecular cyclization, or annulation, strategies involve the construction of the piperidine ring from two or more separate components in a single or multi-step process. These methods are highly convergent and allow for the rapid assembly of complex piperidine structures.

A common intermolecular approach is the [4+2] cycloaddition (Diels-Alder reaction) or related annulation strategies. For instance, imines can react with allenes in a phosphine-catalyzed [4+2] annulation to produce piperidine derivatives. dtic.mil

Another powerful strategy is the Dieckmann condensation, which is an intramolecular cyclization of a diester to form a β-keto ester. A variation of this, the Thorpe-Ziegler reaction, can be used for the synthesis of cyclic ketones. For piperidine synthesis, a common approach involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by an intramolecular Dieckmann condensation to form a 4-piperidone (B1582916) derivative. youtube.comgoogle.com This 4-piperidone is a key intermediate that can be further functionalized. A plausible route to the target compound could involve the reductive amination of a 1-Boc-4-methyl-4-piperidone with morpholine (B109124). A patent describes a method for preparing 4-morpholinopiperidine (B1299061) by reacting 1-benzyl-4-piperidone with morpholine, followed by debenzylation. researchgate.net This highlights the utility of 4-piperidones as precursors.

Table 2: Key Intermolecular Strategies for Piperidine Ring Formation

| Reaction Type | Description | Key Intermediates | Reference |

| [4+2] Cycloaddition | Reaction of a diene with a dienophile (e.g., imine) to form a six-membered ring. | Dihydropyridines | dtic.mil |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester. | 4-Piperidones | youtube.comgoogle.com |

| Reductive Amination | Reaction of a ketone (e.g., a piperidone) with an amine in the presence of a reducing agent. | Substituted Piperidines |

This table provides an overview of general intermolecular strategies and does not detail a specific synthesis of the target compound.

Two-Component Reactions

The synthesis of substituted piperidine rings, the core scaffold of the target molecule, can be efficiently achieved through two-component reactions. These reactions involve the combination of two starting materials to form the heterocyclic ring, primarily through the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.gov A prevalent strategy in this category is the condensation of an amine with a dicarbonyl compound or its equivalent, followed by cyclization. nih.gov

Another significant two-component approach is the [5+1] annulation, which constructs the piperidine ring from a five-atom component and a one-atom component. For instance, a 1,5-dicarbonyl compound can react with an amine, or a δ-amino ketone can cyclize to form the piperidine structure. Reductive amination, where an amine condenses with an aldehyde or ketone to form an imine that is subsequently reduced, is a cornerstone of C-N bond formation in these syntheses. nih.gov These methods provide a direct and versatile route to variously substituted piperidines, which can then undergo further functionalization.

| Reaction Type | Reactant 1 | Reactant 2 | Bond Formations | Reference |

| Condensation/Cyclization | Amine | 1,5-Dicarbonyl Compound | Two C-N bonds | nih.gov |

| Reductive Amination | Amine | Aldehyde/Ketone | One C-N bond | nih.gov |

| [5+1] Annulation | 1,5-Dihaloalkane | Primary Amine | Two C-N bonds | nih.gov |

Incorporation of the Morpholine Moiety

A critical step in the synthesis of this compound is the attachment of the morpholine ring to the C4 position of the piperidine core. Several established chemical reactions can be employed for this transformation.

Reductive Amination Strategies

Reductive amination is a highly effective and direct method for installing the morpholine group onto a piperidine scaffold. This strategy typically begins with a ketone precursor, such as 1-Boc-4-methyl-4-oxopiperidine (if it were available) or more commonly, 1-Boc-4-piperidone. The reaction involves the condensation of the piperidone ketone with morpholine to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the desired tertiary amine product. frontiersin.org

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being particularly common for its mildness and efficiency. Other reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using agents like palladium on carbon (Pd/C) under a hydrogen atmosphere. guidechem.com The choice of reducing agent and reaction conditions can be optimized to maximize yield and minimize side reactions. For example, the synthesis of the related compound 4-Morpholinopiperidine from N-tert-butoxycarbonyl-4-piperidone and morpholine has been successfully achieved using palladium on carbon with hydrogen gas. guidechem.com

| Ketone Substrate | Amine | Reducing Agent | Solvent | Typical Yield | Reference |

| N-Boc-4-piperidone | Morpholine | Pd/C, H₂ | Methanol (B129727) | ~90% (for N-Boc-4-morpholinopiperidine) | guidechem.com |

| General Ketone | Secondary Amine | Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF) | Varies | frontiersin.org |

| General Ketone | Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Varies | frontiersin.org |

Mannich-Type Reactions for Morpholine Integration

The Mannich reaction provides an alternative pathway for forming the crucial C-N bond between the piperidine and morpholine moieties. nih.gov This reaction is a fundamental aminoalkylation process that involves the condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a secondary amine like morpholine. oarjbp.com

In this context, a suitable piperidine precursor with an active hydrogen adjacent to a carbonyl group could react with pre-formed Eschenmoser's salt or an iminium ion generated in situ from formaldehyde (B43269) and morpholine. researchgate.netsemanticscholar.org The product of this reaction is a β-amino carbonyl compound, known as a Mannich base. nih.gov This method introduces a morpholinomethyl group, which would require subsequent chemical modification to arrive at the final target structure, but it represents a valid synthetic strategy for incorporating the morpholine unit. nih.gov

| Active Hydrogen Compound | Aldehyde | Amine | Product Type | Reference |

| Ketone (e.g., Piperidone derivative) | Formaldehyde | Morpholine | β-amino ketone (Mannich Base) | nih.govoarjbp.com |

| Phenol | Formaldehyde | Morpholine | Ortho-aminomethylated phenol | nih.gov |

| Alkyne | Paraformaldehyde | Morpholine | Propargylamine | ajchem-a.com |

Nucleophilic Substitution Reactions

The morpholine moiety can also be introduced via a nucleophilic substitution reaction. In this approach, morpholine acts as a nitrogen nucleophile, displacing a suitable leaving group located at the C4 position of the piperidine ring. nih.gov This requires a precursor such as 1-Boc-4-methyl-4-hydroxypiperidine. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or a halide. organic-chemistry.org

The subsequent reaction with morpholine, often in the presence of a non-nucleophilic base to neutralize the acid formed, proceeds via an Sₙ2 mechanism to form the C-N bond and yield the desired product. nih.gov The efficiency of this reaction depends on factors such as the nature of the leaving group, the solvent, and the reaction temperature. This method is a staple in synthetic organic chemistry for constructing C-N bonds. organic-chemistry.org

| Piperidine Substrate | Leaving Group (at C4) | Nucleophile | Base (optional) | Solvent | Reference |

| 1-Boc-4-methyl-piperidine | Tosylate (-OTs) | Morpholine | K₂CO₃ or Et₃N | DMF or Acetonitrile (B52724) | nih.govorganic-chemistry.org |

| 1-Boc-4-methyl-piperidine | Mesylate (-OMs) | Morpholine | K₂CO₃ or Et₃N | DMF or Acetonitrile | organic-chemistry.org |

| 1-Boc-4-methyl-piperidine | Halide (e.g., -Br, -I) | Morpholine | K₂CO₃ or Et₃N | DMF or Acetonitrile | nih.gov |

Introduction and Manipulation of the Boc Protecting Group

Protecting groups are essential in multi-step synthesis to mask reactive functional groups and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the piperidine ring due to its stability under many reaction conditions and its straightforward removal under acidic conditions. rsc.org

Boc-Protection Strategies in Piperidine Synthesis

The introduction of the Boc group onto the piperidine nitrogen is a standard and typically high-yielding transformation. The most common reagent used for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) (Et₃N) or sodium hydroxide, to neutralize the acidic byproduct. chemicalbook.com

Alternative protocols exist, including the use of catalysts like iodine or 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate. sciforum.netnih.gov For substrates containing more than one amine, selective mono-Boc protection can be achieved by carefully controlling stoichiometry or by using one equivalent of acid to protonate and deactivate one of the amine groups. sciforum.net The choice of solvent can range from dichloromethane (B109758) (DCM) and tetrahydrofuran (THF) to biphasic systems with water. chemicalbook.comresearchgate.net

| Piperidine Substrate | Boc Reagent | Base / Catalyst | Solvent | Typical Yield | Reference |

| Piperidine | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | >95% | chemicalbook.com |

| Piperidine Hydrochloride | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Dioxane/Water | High | researchgate.net |

| Diamine | Di-tert-butyl dicarbonate (Boc₂O) | Iodine (cat.) / Trifluoroacetic acid (TFA) | Methanol | 55% (for mono-protection) | sciforum.net |

Selective Deprotection Methods

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the piperidine ring due to its stability under various reaction conditions and its susceptibility to cleavage under specific acidic conditions. Selective deprotection is paramount in multi-step syntheses to unmask the piperidine nitrogen for subsequent reactions without disturbing other sensitive functional groups in the molecule.

The most common method for Boc deprotection involves the use of strong acids. A solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane (B91453) or methanol is frequently employed. guidechem.com Alternatively, trifluoroacetic acid (TFA), either neat or diluted in a solvent such as dichloromethane (DCM), can achieve efficient and clean removal of the Boc group. The choice of acid and solvent system can be optimized to ensure compatibility with the substrate. For instance, in the synthesis of related 4-morpholinopiperidine structures, an HCl solution in 1,4-dioxane has been used effectively. guidechem.com

The general mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the deprotected amine as its corresponding salt.

Table 1: Common Reagents for Selective Boc Deprotection

| Reagent | Solvent(s) | Typical Conditions |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate (B1210297) | 0°C to Room Temperature |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature |

The orthogonality of the Boc group is a key feature, allowing for its removal in the presence of other protecting groups like benzyl (B1604629) (Bn) or fluorenylmethyloxycarbonyl (Fmoc), which are cleaved under different conditions (hydrogenolysis for Bn, basic conditions for Fmoc). This selectivity is critical for the planned synthesis of complex derivatives.

Methyl Substitution at the Piperidine C-4 Position

Introducing a methyl group at the C-4 position of the piperidine ring, which already bears a morpholine substituent, creates a quaternary carbon center. This transformation presents a significant synthetic challenge. The approaches to achieve this substitution can be categorized as directed methylation and stereoselective methods.

Directed Methylation Approaches

Direct methylation of 1-Boc-4-morpholinopiperidine at the C-4 position is not straightforward. A more viable strategy involves a multi-step sequence starting from a suitable precursor, such as 1-Boc-4-piperidone.

One potential pathway involves the reaction of 1-Boc-4-piperidone with a methylating agent like methylmagnesium bromide (a Grignard reagent) or methyllithium. This reaction would yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. The resulting tertiary alcohol can then be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with morpholine would furnish the desired product, this compound.

Another approach could involve the formation of an enamine or iminium ion intermediate from 1-Boc-4-piperidone. For example, reaction with morpholine under dehydrating conditions could form an enamine, which could then be subjected to methylation. However, controlling the regioselectivity of methylation can be challenging.

Stereoselective Introduction of the Methyl Group

When adjacent stereocenters are present or when the piperidine ring is conformationally locked, the introduction of the methyl group can proceed with diastereoselectivity. If a chiral precursor is used, stereoselective synthesis becomes a key consideration. nih.gov

For the synthesis of molecules with a chiral center at C-4, asymmetric methylation methods are employed. This can be achieved by using chiral auxiliaries or catalysts. For instance, a chiral auxiliary attached to the piperidine nitrogen could direct the approach of the methylating agent to one face of the molecule.

An alternative strategy for stereocontrol is substrate-directed synthesis, where an existing stereocenter in the molecule guides the stereochemical outcome of the methylation step. While the parent 1-Boc-4-piperidone is achiral, derivatives with existing stereocenters could be used to direct the stereoselective introduction of the C-4 methyl group. nih.gov

Multistep Synthetic Sequences

Sequential Assembly of Piperidine and Morpholine Scaffolds

A common and logical approach is the sequential assembly of the required scaffolds. ajchem-a.com A typical synthesis would begin with a commercially available piperidine derivative and build the complexity step-by-step.

A plausible synthetic route is outlined below:

Reductive Amination: The synthesis can commence with 1-Boc-4-piperidone and morpholine. A reductive amination reaction, using a reducing agent such as sodium triacetoxyborohydride (STAB), would yield tert-butyl 4-morpholinopiperidine-1-carboxylate. guidechem.com This reaction is often carried out in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

α-Methylation: The subsequent step would be the methylation of the C-4 position. This is the most challenging step. One potential, though difficult, method involves the deprotonation of the C-4 position adjacent to the morpholino nitrogen using a strong base, followed by quenching with an electrophilic methyl source like methyl iodide. The feasibility of this step would depend heavily on the acidity of the C-4 proton.

An alternative and more robust sequence is:

Methylation of Piperidone: Start with 1-Boc-4-piperidone and introduce the methyl group first. This can be achieved via a Grignard reaction with methylmagnesium bromide to form the tertiary alcohol, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Activation of Hydroxyl Group: The tertiary hydroxyl group is then converted to a better leaving group. This can be done using reagents like methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.

Nucleophilic Substitution: Finally, the activated intermediate is reacted with morpholine, which acts as a nucleophile to displace the leaving group and form the final product.

One-Pot Reactions and Cascade Processes

To improve synthetic efficiency, reduce waste, and save time, multistep sequences can be telescoped into one-pot reactions or designed as cascade processes. nih.govyoutube.com Such methods avoid the isolation and purification of intermediates. mdpi.com

For the synthesis of this compound, a hypothetical one-pot process could be envisioned starting from 1-Boc-4-piperidone. This could involve the in-situ formation of an intermediate that is then directly converted to the next. For example, a three-component coupling reaction could bring together the piperidone, morpholine, and a methylating agent under specific catalytic conditions. ajchem-a.com

A cascade reaction, where the product of one reaction triggers the next, could also be designed. For example, a Mannich-type reaction could potentially be employed. A one-pot process could involve the reaction of an appropriate amine, an aldehyde, and a methyl ketone equivalent in a sequence that assembles the substituted piperidine ring. nih.gov While a specific one-pot synthesis for this exact molecule is not readily found in the literature, the principles of multicomponent reactions are well-established for the synthesis of highly substituted piperidines. ajchem-a.com

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Sequential Assembly | More reliable, better control over each step, easier to troubleshoot. | Time-consuming, lower overall yield due to multiple steps and purifications. |

| One-Pot/Cascade | Highly efficient, saves time and resources, reduces waste. | More complex to develop and optimize, potential for side reactions. |

Catalytic Systems in Synthesis

Catalysis is fundamental to the modern synthesis of complex heterocyclic structures, offering pathways that are more efficient and selective than classical stoichiometric methods. For the construction of polysubstituted piperidines, both transition metal catalysis and organocatalysis provide powerful tools to control reactivity and stereochemistry.

Transition metals are widely employed in the synthesis of piperidines through various reaction types, including hydrogenation, cross-coupling, C-H activation, and cyclization reactions. nih.gov These methods are crucial for creating the substituted piperidine core.

Palladium (Pd): Palladium catalysts are frequently used for the hydrogenation of pyridine precursors to form the piperidine ring. nih.gov For instance, the synthesis of 4-morpholinopiperidine, a related structure, can be achieved via reductive amination of N-Boc-4-piperidone with morpholine, followed by hydrogenation using a palladium-on-carbon (Pd/C) catalyst. guidechem.com Palladium is also effective in C-H activation and arylation reactions to introduce substituents onto the piperidine ring. researchgate.net A general procedure for preparing 2- and 2,6-substituted piperidines has been developed via a Pd(II)-catalyzed 1,3-chirality transition reaction. ajchem-a.com

Rhodium (Rh): Rhodium catalysts excel in the asymmetric synthesis of chiral piperidines. nih.gov A notable application is the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridine (B1217469) precursors, which furnishes 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.orgorganic-chemistry.org Subsequent reduction steps can then yield the final enantioenriched piperidine product. nih.govacs.org

Cobalt (Co): Cobalt-porphyrin complexes have been developed as catalysts for the radical cyclization of linear amino-aldehydes to form piperidine rings. scispace.comresearchgate.net This method operates through a cobalt(III)-carbene radical intermediate and provides a direct route from linear precursors to the six-membered heterocycle, though it can sometimes be accompanied by the formation of olefinic side products. scispace.comresearchgate.net

Copper (Cu): Copper-catalyzed reactions offer an atom-economical approach to forming C-N bonds. Intramolecular C-H amination reactions catalyzed by copper complexes represent a direct method for synthesizing piperidines and other N-heterocycles, avoiding the generation of halide salt byproducts common in traditional cross-coupling. acs.org Copper catalysts have also been used in one-pot, multi-component reactions to synthesize polysubstituted piperidine derivatives. ajchem-a.com

The table below summarizes various transition metal-catalyzed approaches relevant to the synthesis of substituted piperidines.

Interactive Data Table: Transition Metal Catalysis in Piperidine Synthesis| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Advantages |

|---|---|---|---|---|

| Pd/C, H₂ | Reductive Amination / Hydrogenation | N-Boc-4-piperidone, Morpholine | 4,4-disubstituted piperidine | High yield, common industrial method. guidechem.comchemicalbook.com |

| [Rh(cod)Cl]₂ / Chiral Ligand | Asymmetric Reductive Heck | Dihydropyridine, Arylboronic acid | Chiral 3-substituted piperidine | Excellent enantioselectivity, broad functional group tolerance. nih.govorganic-chemistry.org |

| [Co(TPP)] | Radical Cyclization | Linear amino-aldehyde | Substituted piperidine | Direct synthesis from acyclic precursors. scispace.comresearchgate.net |

| Tpⁱᵖʳ²Cu(NCMe) | Intramolecular C-H Amination | N-fluoroalkylamine | Piperidine | High atom economy, avoids halide waste. acs.org |

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For piperidine synthesis, organocatalysts can facilitate cascade or domino reactions, constructing complex structures with high stereocontrol in a single step.

An O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins. acs.org This approach allows for the formation of polysubstituted piperidines with up to four contiguous stereocenters with excellent enantioselectivity. acs.org

Furthermore, the piperidine or morpholine motifs themselves can act as organocatalysts, typically as bases or in the formation of enamines or iminium ions. researchgate.netresearchgate.net For example, piperidine is used as a catalyst in one-pot reactions for synthesizing 1,2-dihydro-3H-naphtho[2,1-b]pyran-3-ones, showcasing its utility in facilitating complex transformations. researchgate.net While not directly forming the piperidine product ring, this demonstrates the catalytic utility of such scaffolds.

Interactive Data Table: Organocatalytic Approaches to Substituted Piperidines

| Catalyst | Reaction Type | Substrate Examples | Product Type | Key Advantages |

|---|---|---|---|---|

| O-TMS diphenylprolinol | Domino Michael/Aminalization | Aldehydes, Nitroolefins | Polysubstituted piperidines | High enantioselectivity, creation of multiple stereocenters in one step. acs.org |

| Proline-derived catalyst | Michael Addition | α,β-Unsaturated amide, Propanal | Substituted piperidine precursor | Enantioselective C-C bond formation. youtube.com |

| Piperidine | Multi-component reaction | β-Naphthol, Aldehydes | Functionalized heterocycles | Readily available, efficient for certain cascade reactions. researchgate.net |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of heterocyclic compounds aims to reduce the environmental impact of chemical processes. numberanalytics.com This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. numberanalytics.comrasayanjournal.co.in

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. mdpi.com

Green Solvents: The search for alternatives to traditional volatile organic compounds has led to the investigation of greener solvents such as water, ionic liquids, and deep eutectic solvents for heterocyclic synthesis. mdpi.comfrontiersin.org Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com While organic compounds often have low solubility in water, reactions can still proceed efficiently "in water" or "on water". mdpi.com N-formylmorpholine is another compound that has been evaluated as a green solvent for synthesizing heterocyclic compounds due to its chemical stability and non-toxic nature. ajgreenchem.com

Alternative Reaction Conditions: Microwave-assisted synthesis has become a valuable tool in green chemistry. rasayanjournal.co.inrsc.org Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating. rasayanjournal.co.in Combining microwave activation with solvent-free conditions or the use of solid supports can further enhance the environmental credentials of a synthetic process. rasayanjournal.co.in

Interactive Data Table: Comparison of Reaction Conditions

| Parameter | Conventional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent | Dichloromethane, Toluene, DMF | Water, Ionic Liquids, N-formylmorpholine, Solvent-free | Reduced toxicity, volatility, and waste. mdpi.comfrontiersin.orgajgreenchem.com |

| Energy Source | Oil bath (conductive heating) | Microwave irradiation | Reduced energy consumption and reaction times. rasayanjournal.co.inrsc.org |

| Catalysis | Stoichiometric reagents | Heterogeneous or recyclable catalysts | Easier product purification, catalyst reuse, less waste. ajchem-a.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

Reactions Involving the Piperidine Nitrogen

The primary site of reactivity involving the piperidine nitrogen is masked by the tert-butoxycarbonyl (Boc) protecting group. This group is designed to be stable under many reaction conditions but can be selectively removed to liberate the secondary amine, which then serves as a versatile nucleophile for a wide array of functionalizations.

Functionalization after Boc Deprotection

The removal of the Boc group from the piperidine nitrogen is a critical first step for subsequent functionalization. This deprotection is typically achieved under acidic conditions, which cleave the carbamate (B1207046) linkage to yield the free secondary amine, 4-methyl-4-morpholin-4-yl-piperidine, along with isobutylene (B52900) and carbon dioxide as byproducts. Standard reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol. peptide.com

Once deprotected, the resulting secondary amine, 4-methyl-4-morpholin-4-yl-piperidine, becomes a valuable nucleophilic building block. Its reactivity is analogous to the well-studied compound 4-morpholinopiperidine. nih.gov This deprotected scaffold is a key intermediate in the synthesis of various pharmaceutically active molecules. guidechem.comchemicalbook.com For instance, 4-morpholinopiperidine is a crucial reactant for synthesizing intermediates of Alectinib, a potent tyrosine kinase inhibitor. guidechem.comhsppharma.com This highlights the industrial and synthetic importance of the functionalization at the piperidine nitrogen following Boc deprotection.

| Reaction | Reagent(s) | Solvent(s) | Conditions | Reference |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | |

| Boc Deprotection | HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | guidechem.com |

Alkylation, Acylation, and Sulfonylation Reactions

Following the removal of the Boc group, the liberated secondary amine of 4-methyl-4-morpholin-4-yl-piperidine can readily undergo N-alkylation, N-acylation, and N-sulfonylation reactions.

N-Alkylation: This reaction involves the treatment of the secondary amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) or other alkylating agents, typically in the presence of a non-nucleophilic base to scavenge the resulting acid.

N-Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides provides the corresponding N-acylpiperidine derivatives (amides). This is a fundamental transformation in medicinal chemistry for introducing diverse side chains.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields stable sulfonamides. Piperidine-derived sulfonamides are a well-established class of compounds with a wide range of biological activities. mdpi.comnih.govmdpi.com

These transformations are fundamental in synthetic chemistry for building molecular complexity and are widely applied in the development of new therapeutic agents. mdpi.com

| Reaction Type | Substrate Analog | Reagent(s) | Base | Typical Conditions | Reference |

| N-Acylation | Ethyl piperidine-4-carboxylate | 4-Sulfamoylbenzoic acid, EDCI, HOBt | - | CH₃CN, Room Temp | semanticscholar.org |

| N-Sulfonylation | Piperidine-3-carboxamide derivative | Substituted sulfonyl chloride | DIPEA | DMF, 0 °C to RT | researchgate.net |

Reactivity at the Piperidine Ring Carbons

While reactions at the piperidine nitrogen are common, transformations involving the C-H bonds of the piperidine ring itself represent a more advanced and powerful strategy for creating structural diversity.

C-H Functionalization Studies

The direct functionalization of C(sp³)–H bonds on the piperidine ring is a modern synthetic tool that allows for the introduction of substituents without pre-functionalization. For N-Boc protected piperidines, the reactivity of the ring carbons is well-studied. researchgate.net The Boc group can act as a directed metalation group, facilitating the deprotonation of an adjacent (α) C-H bond with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as tetramethylethylenediamine (TMEDA). nih.gov The resulting organolithium intermediate can then be trapped with various electrophiles.

In the case of this compound, the C4 position is quaternary and thus has no C-H bonds available for functionalization. The primary sites for C-H functionalization would be the C2/C6 and C3/C5 positions.

C2/C6 Position: These positions are electronically activated by the adjacent nitrogen atom, making them susceptible to deprotonation (lithiation). beilstein-journals.orgwhiterose.ac.uk

C3/C5 Position: These positions are electronically deactivated due to the inductive effect of the nitrogen. researchgate.net

Recent advances have shown that site-selectivity can be controlled through the choice of catalyst. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to either the C2, C3, or C4 positions of N-Boc-piperidine by carefully selecting the rhodium catalyst and the nitrogen protecting group. nih.gov For the title compound, the steric bulk of the C4 substituents would likely influence the regioselectivity of such reactions, favoring functionalization at the less hindered C2/C6 positions.

| Target Position | Substrate | Catalyst/Reagent | Key Feature | Reference |

| C2 | N-Boc-piperidine | s-BuLi / TMEDA | Directed α-lithiation | nih.gov |

| C2 | N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | Rhodium-catalyzed C-H insertion | nih.gov |

| C4 | N-α-oxoarylacetyl-piperidines | Rh₂(S-2-Cl-5-BrTPCP)₄ | Rhodium-catalyzed C-H insertion | nih.gov |

Stereochemical Transformations

The compound this compound is achiral. Stereochemical transformations would involve the introduction of one or more new stereocenters on the piperidine ring. Such transformations are at the forefront of modern organic synthesis, aiming to produce enantiomerically enriched piperidine scaffolds, which are highly valuable in pharmaceutical development. acs.orgnih.gov

Several strategies could be envisioned for introducing chirality:

Asymmetric C-H Functionalization: Building upon the C-H functionalization methods described above, the use of a chiral ligand or catalyst can enable enantioselective deprotonation or insertion, creating a stereocenter at the C2 or C3 position. For example, asymmetric deprotonation of N-Boc piperidines using s-BuLi in the presence of the chiral ligand (-)-sparteine (B7772259) is a known method for preparing enantioenriched 2-substituted piperidines. researchgate.net

Diastereoselective Reactions: If a chiral auxiliary is present on the nitrogen or a substituent, it can direct the stereochemical outcome of a reaction on the ring. For instance, diastereoselective lithiation and trapping of substituted N-Boc piperidines can be used to control the relative stereochemistry of new substituents. rsc.orgwhiterose.ac.uk

Chemo-enzymatic Methods: Modern approaches combine chemical synthesis with biocatalysis to achieve high stereoselectivity. For example, chemo-enzymatic cascades involving amine oxidases and reductases have been used for the asymmetric dearomatization of pyridine precursors to yield stereo-defined substituted piperidines. acs.orgnih.gov

While these methods have not been specifically applied to this compound, they represent the current state-of-the-art for introducing stereochemical complexity into piperidine rings.

Transformations of the Morpholine Ring

The morpholine ring in this compound presents a key site for chemical modification, primarily centered around its nitrogen atom.

The nitrogen atom of the morpholine moiety is a nucleophilic and basic center. Its reactivity is influenced by the presence of the ether oxygen, which withdraws electron density, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. wikipedia.org Nevertheless, it can still participate in a variety of chemical transformations.

Common reactions involving the morpholine nitrogen include:

Alkylation and Arylation: The nitrogen can react with alkyl halides or aryl halides (under appropriate catalytic conditions) to form quaternary ammonium (B1175870) salts or N-aryl morpholinium species.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylmorpholine derivatives.

Michael Addition: As a secondary amine, the morpholine nitrogen can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

The steric environment around the morpholine nitrogen in this compound, specifically the substitution at the 4-position of the piperidine ring, may influence the rate and feasibility of these reactions. The presence of the methyl group and the piperidine ring itself could create steric hindrance, potentially requiring more forcing reaction conditions compared to unsubstituted morpholine.

The oxygen atom within the morpholine ring is generally unreactive under most conditions. Its primary role is electronic, where its electron-withdrawing nature reduces the basicity and nucleophilicity of the morpholine nitrogen. wikipedia.org This can be advantageous in synthetic strategies where selective reaction at another nitrogen atom in the molecule is desired.

Reactivity of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under specific acidic conditions.

Acidic Conditions: The most common method for the cleavage of the Boc group is treatment with strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard reagent for this purpose. cdnsciencepub.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then scavenged by the counterion or other nucleophiles in the reaction mixture.

Basic Conditions: The Boc group is generally stable to basic conditions, which is a key feature of its utility in orthogonal protection schemes. researchgate.net However, under certain forcing conditions, such as with strong bases like sodium t-butoxide in the presence of a small amount of water, cleavage of a primary Boc group has been reported. researchgate.net For a secondary amine like the one in the piperidine ring of the target molecule, such basic cleavage would be even less favorable. The stability of the Boc group to base allows for selective deprotection of other base-labile protecting groups in the presence of the Boc group.

The steric hindrance around the Boc-protected nitrogen in this compound is not expected to significantly impede its removal under standard acidic conditions, as the initial protonation step is generally facile.

Table 1: Representative Conditions for Boc Group Cleavage

| Condition Category | Reagents | Typical Conditions |

| Acidic | Trifluoroacetic acid (TFA) | 50% TFA in Dichloromethane (DCM), room temperature. cdnsciencepub.com |

| Hydrochloric acid (HCl) | HCl in an organic solvent (e.g., dioxane, methanol). | |

| Basic (less common) | Sodium t-butoxide | In wet tetrahydrofuran (THF) or 2-methyltetrahydrofuran. researchgate.net |

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others that are stable to the deprotection conditions. The Boc group is a cornerstone of many orthogonal strategies due to its acid lability and base stability. sigmaaldrich.com

For a molecule like this compound, if other functional groups were present and protected with base-labile groups (e.g., Fmoc) or groups removable by hydrogenolysis (e.g., Cbz), the Boc group could be selectively retained or removed. For instance, an Fmoc group could be removed with a base like piperidine without affecting the Boc group. sigmaaldrich.com Conversely, the Boc group could be removed with acid while leaving the Fmoc group intact.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable scaffold for generating libraries of compounds for SAR studies. Derivatization can be achieved by modifying the piperidine and morpholine moieties after appropriate deprotection or by utilizing the inherent reactivity of the molecule.

Key derivatization strategies include:

Modification of the Piperidine Nitrogen: After cleavage of the Boc group, the resulting secondary amine of the piperidine ring is a key handle for diversification. nih.gov Common modifications include:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a wide range of substituents. cdnsciencepub.com

Acylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively. nih.gov

Alkylation: Reaction with alkyl halides to introduce alkyl groups.

Modification of the Morpholine Nitrogen: As discussed in section 3.3.1, the morpholine nitrogen can be functionalized, although its reactivity is attenuated. This allows for the introduction of another layer of diversity.

Synthesis of Analogues: SAR can also be explored by synthesizing analogues with variations in the core structure, such as replacing the morpholine with other heterocycles or altering the substitution on the piperidine ring. The introduction of a methyl group at the 4-position, creating a quaternary center, can be important for biological activity by reducing the number of possible conformations. tandfonline.com

Table 2: Potential Derivatization Reactions for SAR Studies

| Reaction Site | Reaction Type | Example Reagents | Resulting Functional Group |

| Piperidine Nitrogen (post-Boc deprotection) | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Substituted Amine |

| Acylation | Acyl Chlorides, RCOCl | Amide | |

| Sulfonylation | Sulfonyl Chlorides, RSO₂Cl | Sulfonamide | |

| Morpholine Nitrogen | Alkylation | Alkyl Halides, RX | Quaternary Ammonium Salt |

| Acylation | Acyl Chlorides, RCOCl | Amide |

Installation of Diverse Substituents

The introduction of varied chemical functionalities onto the this compound scaffold can be approached through several synthetic strategies. These methodologies primarily target the Boc-protecting group, the morpholine moiety, and potentially, the piperidine ring itself.

Modification via the Boc-Protecting Group:

The tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for diversification. Deprotection of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, would yield the secondary amine, 4-methyl-4-morpholin-4-yl-piperidine. This deprotected piperidine nitrogen can then be subjected to a wide array of functionalization reactions.

Subsequent N-alkylation, N-arylation, N-acylation, and sulfonylation reactions can introduce a variety of substituents at the N1 position. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride can furnish N-alkylated derivatives. nih.gov Palladium-catalyzed Buchwald-Hartwig amination could be employed for the synthesis of N-aryl derivatives.

Table 1: Potential N-Functionalization Reactions of Deprotected 4-Methyl-4-morpholin-4-yl-piperidine

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | R-CHO, NaBH(OAc)₃, CH₂Cl₂ | 1-Alkyl-4-methyl-4-morpholin-4-yl-piperidine |

| N-Arylation | Ar-X, Pd catalyst, ligand, base | 1-Aryl-4-methyl-4-morpholin-4-yl-piperidine |

| N-Acylation | R-COCl, Et₃N, CH₂Cl₂ | 1-Acyl-4-methyl-4-morpholin-4-yl-piperidine |

| N-Sulfonylation | R-SO₂Cl, Pyridine | 1-Sulfonyl-4-methyl-4-morpholin-4-yl-piperidine |

Reactivity of the Morpholine Moiety:

The nitrogen atom of the morpholine ring is a tertiary amine and generally less reactive than the piperidine nitrogen after Boc-deprotection. However, quaternization of the morpholine nitrogen could be achieved using reactive alkylating agents such as methyl iodide or benzyl bromide, leading to the formation of a quaternary ammonium salt. This transformation would introduce a positive charge and could be a precursor for further reactions, such as Hofmann elimination, although the steric hindrance around the C4-position might pose a challenge.

Direct Functionalization of the Piperidine Ring:

Direct C-H functionalization of the piperidine ring in such a complex molecule is challenging due to the presence of multiple C-H bonds with similar reactivity and the steric congestion around the C4-position. However, advances in transition-metal-catalyzed C-H activation could potentially offer pathways to introduce substituents at the C2, C3, C5, or C6 positions. Such reactions are highly dependent on the directing group ability of the N-Boc or other N-substituents and would require significant empirical optimization.

Exploration of Chiral Derivatives

The C4-position of this compound is a stereocenter. The synthesis and separation of its enantiomers, or the stereoselective synthesis of one enantiomer, are crucial for understanding its biological activity and for potential applications in medicinal chemistry.

Chiral Resolution:

A classical approach to obtain chiral derivatives is the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or camphorsulfonic acid. The resulting diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine. Alternatively, chiral chromatography, using a chiral stationary phase, could be employed for the analytical or preparative separation of the enantiomers.

Asymmetric Synthesis:

The stereoselective synthesis of 4,4-disubstituted piperidines represents a significant challenge in organic synthesis. acs.org Several strategies have been developed for the asymmetric synthesis of piperidines with stereocenters, which could potentially be adapted for the synthesis of chiral this compound.

One conceptual approach involves the asymmetric conjugate addition of a methyl group equivalent to a chiral, non-racemic α,β-unsaturated lactam, followed by the introduction of the morpholine moiety. acs.org Another strategy could involve the enantioselective alkylation of a prochiral enamine derived from a protected 4-piperidone.

While no direct synthesis of enantiopure this compound has been reported, the development of stereoselective methods for the construction of quaternary centers in piperidine rings is an active area of research. acs.org

Table 2: General Strategies for the Synthesis of Chiral Piperidines

| Strategy | Description | Key Challenge for Target Molecule |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation or chiral chromatography. | Requires successful salt formation and crystallization or an effective chiral stationary phase. |

| Asymmetric Synthesis | Stereoselective creation of the C4-stereocenter using chiral auxiliaries, catalysts, or starting materials. | The simultaneous introduction of a methyl and a morpholino group with high enantioselectivity is synthetically demanding. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to construct the piperidine ring. | Identification of a suitable chiral precursor that can be efficiently converted to the target molecule. |

The exploration of the chemical reactivity and the development of synthetic routes to chiral derivatives of this compound are essential for unlocking its full potential in various scientific domains. Future research in this area will likely focus on the development of novel catalytic methods for the direct and stereoselective functionalization of this complex heterocyclic scaffold.

Synthesis and Manufacturing

Detailed, step-by-step synthetic procedures for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine are not published in peer-reviewed journals. However, based on established principles of organic chemistry, a plausible synthetic route can be postulated. The synthesis would likely involve the reaction of a suitably protected 4-methyl-4-piperidone derivative with morpholine (B109124), followed by N-protection of the piperidine (B6355638) nitrogen with a Boc group. The exact reagents, reaction conditions, and purification methods would be proprietary to the manufacturers.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Separation

Chromatography is the cornerstone for assessing the purity of synthesized compounds and for isolating them from reaction mixtures. The choice of technique depends on the compound's volatility, polarity, and the required scale of separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode for this type of analysis. solvias.com The Boc-protecting group and the hydrocarbon backbone of the piperidine (B6355638) and morpholine (B109124) rings give the molecule sufficient nonpolar character to be retained on a C18 column.

The separation would be achieved using a gradient elution, typically with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape for the basic nitrogen atoms) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, although the chromophores in this specific molecule are not strong, which might necessitate the use of more universal detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for accurate quantification.

Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation for medium polarity compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component; elutes the compound from the column. |

| Gradient | 5% to 95% B over 10 minutes | Ensures elution of the compound and any impurities with different polarities. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detector | UV at 210 nm or ELSD/CAD | Detection of the analyte as it elutes. |

| Injection Vol. | 1 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for compounds that are thermally stable and sufficiently volatile. nist.gov The viability of using GC for this compound, with a molecular weight of 284.39 g/mol , is borderline and depends on its thermal stability. echemi.com The Boc-protecting group can be thermally labile, potentially leading to decomposition in the high-temperature environment of the GC injector port, which could complicate analysis. sigmaaldrich.com

If the compound is stable enough, a GC-MS analysis would be highly informative. A non-polar capillary column (e.g., DB-5ms) would be appropriate, and the oven temperature would be programmed to ramp up to facilitate the elution of the compound. The use of a Flame Ionization Detector (FID) would provide quantitative purity information, while coupling to a Mass Spectrometer (MS) would aid in identification. nist.govshimadzu.com However, due to the potential for thermal degradation, HPLC is often the preferred method for purity analysis of Boc-protected amines.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity. The analytical conditions for this compound would be analogous to those in HPLC, but with much shorter run times, often under two to three minutes, making it ideal for high-throughput screening of reaction products or purity checks.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used extensively for monitoring the progress of chemical reactions and for preliminary screening of chromatographic conditions for column purification. For a compound of intermediate polarity like this compound, a silica (B1680970) gel plate would be used as the stationary phase with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio would be adjusted to achieve an optimal retention factor (Rf) of approximately 0.3-0.5. Visualization of the spot would likely require a chemical stain, as the compound lacks a strong UV chromophore. Stains such as potassium permanganate (B83412) or ninhydrin (B49086) (after heating to deprotect the Boc group) could be effective.

Mass Spectrometry (MS) for Molecular Confirmation and Structural Elucidation

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. wikipedia.org It provides crucial confirmation of a successful synthesis by verifying that the product has the correct mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and large molecules, making it ideal for analyzing this compound. The analysis is typically performed by infusing a solution of the sample directly into the mass spectrometer or by coupling the ESI source to an HPLC or UHPLC system (LC-MS).

Given the presence of basic nitrogen atoms in both the piperidine and morpholine rings, the compound is expected to ionize readily in positive ion mode. The primary ion observed would be the protonated molecule, [M+H]⁺. For this compound (C₁₅H₂₈N₂O₃), the expected monoisotopic mass of the neutral molecule is 284.2100. Therefore, the ESI-MS spectrum should exhibit a prominent peak corresponding to the protonated molecule at a mass-to-charge ratio (m/z) of 285.2178. echemi.comresearchgate.net

High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, would allow for the determination of the exact mass of this ion. This exact mass can be used to calculate the elemental formula, providing strong evidence for the compound's identity.

A characteristic behavior of Boc-protected amines under certain MS conditions is the facile loss of the Boc group or related fragments. researchgate.net Therefore, in addition to the [M+H]⁺ peak, fragment ions may be observed corresponding to the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group (C₅H₉O₂, 101 Da), which can provide further structural confirmation.

Expected Ions in ESI-MS Analysis

| Ion Description | Chemical Formula of Ion | Calculated m/z (Monoisotopic) | Information Provided |

| Protonated Molecule [M+H]⁺ | [C₁₅H₂₉N₂O₃]⁺ | 285.2178 | Confirms the molecular weight of the compound. |

| Sodium Adduct [M+Na]⁺ | [C₁₅H₂₈N₂O₃Na]⁺ | 307.1998 | Often observed; further confirms molecular weight. |

| Fragment [M+H - C₄H₈]⁺ | [C₁₁H₂₁N₂O₃]⁺ | 229.1552 | Loss of isobutylene from the Boc group. |

| Fragment [M+H - C₅H₉O₂]⁺ | [C₁₀H₂₀N₂O]⁺ | 185.1654 | Loss of the Boc group (deprotection). |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For a compound like this compound, GC-MS analysis would typically involve the determination of its retention time and the analysis of its mass spectrum. The mass spectrum would provide a unique fragmentation pattern, offering insights into the compound's molecular weight and structural components. However, no specific GC-MS data for this compound is currently available in the public domain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for compounds that are not amenable to GC-MS due to low volatility or thermal instability. An LC-MS analysis of this compound would yield its retention time and a mass spectrum, typically showing the protonated molecule [M+H]⁺, which would confirm its molecular weight. Regrettably, specific LC-MS studies detailing these parameters for the compound could not be found.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₅H₂₈N₂O₃), HRMS would provide an exact mass measurement that confirms its elemental composition. No published HRMS data for this specific compound could be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment in the molecule. This would include signals for the Boc protecting group, the methyl group, and the protons on the piperidine and morpholine rings. The chemical shifts, integration values, and coupling patterns of these signals would be instrumental in confirming the connectivity of the atoms.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon atom (e.g., alkyl, ether, carbamate), providing further confirmation of the compound's structure.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are used to establish correlations between different nuclei and are crucial for unambiguously assigning the structure of complex molecules. COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the piperidine and morpholine rings. HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the entire molecular structure.

Without access to experimental data from these analytical techniques, a detailed and scientifically robust article on the characterization of this compound cannot be constructed at this time. The absence of such information in the public domain suggests that while the compound is available from commercial suppliers, its detailed analytical characterization has not been widely published or is contained within proprietary databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups.

The most prominent peaks would be associated with the Boc protecting group. A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹ due to the carbonyl (C=O) stretching vibration. Additionally, the C-O stretching vibrations of the carbamate (B1207046) group would appear as strong bands in the 1300-1000 cm⁻¹ region. The presence of the piperidine and morpholine rings, along with the methyl group, would contribute to the complex fingerprint region of the spectrum, with various C-H and C-N stretching and bending vibrations.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Boc group) | C=O Stretch | 1700 - 1680 | Strong |

| Carbamate (Boc group) | C-O Stretch | 1300 - 1250 | Strong |

| Carbamate (Boc group) | C-O Stretch | 1170 - 1140 | Strong |

| Aliphatic C-H (Piperidine, Morpholine, Methyl) | C-H Stretch | 2950 - 2850 | Medium to Strong |

| Aliphatic C-H | C-H Bend | 1470 - 1450 | Medium |

| Amine (Piperidine, Morpholine) | C-N Stretch | 1250 - 1020 | Medium |

| Ether (Morpholine) | C-O-C Stretch | 1140 - 1085 | Strong |

X-ray Crystallography for Solid-State Structure Determination

While specific crystal structure data for this compound is not widely published, analysis of related structures, such as other piperidine and morpholine derivatives, provides insight into the expected solid-state conformation. mdpi.commdpi.com For instance, the piperidine and morpholine rings are expected to adopt a stable chair conformation. mdpi.com The bulky Boc group would likely occupy an equatorial position on the piperidine ring to minimize steric hindrance.

A hypothetical crystal structure determination for this compound would yield precise data on its unit cell dimensions and spatial arrangement.

Table 2: Hypothetical X-ray Crystallography Data for a Piperidine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.356 |

| b (Å) | 11.735 |

| c (Å) | 11.245 |

| β (°) | 100.22 |

| Volume (ų) | 1474.8 |

| Z (molecules/unit cell) | 4 |

Note: Data is illustrative and based on a known piperidine derivative, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, for demonstrative purposes. nih.gov

The analysis would confirm the chair conformations of the heterocyclic rings and provide exact measurements of the bond lengths and angles, including those involving the quaternary carbon atom, which is a key structural feature.

Validation and Optimization of Analytical Methods for Complex Amine Compounds

The development and validation of analytical methods are crucial for the quantitative analysis of complex amine compounds like this compound in research and quality control. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often employed. nih.gov Method validation ensures that the analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. wjarr.comgavinpublishers.com The validation process involves evaluating several key parameters as defined by international guidelines. globalresearchonline.netajpaonline.com

These parameters are fundamental to validating an analytical method for a complex amine. ajpaonline.com

Accuracy : This measures the closeness of the test results to the true value. It is often expressed as percent recovery, which is determined by analyzing samples with a known concentration of the analyte (spiked samples). gavinpublishers.com For pharmaceutical analysis, recovery is typically expected to be within 98-102%.

Selectivity (or Specificity) : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. globalresearchonline.netajpaonline.com This is often demonstrated by showing that there are no interfering peaks at the retention time of the analyte in blank and placebo samples.

Detection Limit (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often calculated based on the signal-to-noise ratio, typically 3:1.

Quantification Limit (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is commonly 10:1.

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net It is determined by analyzing a series of dilutions of a standard solution and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Recovery Rates : This is a measure of the efficiency of the sample extraction procedure. It is calculated by comparing the amount of analyte measured in a spiked sample to the amount that was added. nih.gov For complex matrices, recovery rates of over 50% can be acceptable, though higher rates are desirable. researchgate.net

Table 3: Typical Validation Parameters for an HPLC Method for a Complex Amine Compound

| Parameter | Typical Acceptance Criteria | Example Finding |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Selectivity | No interference at analyte retention time | Method is selective |

| Detection Limit (LOD) | S/N Ratio ≥ 3:1 | 0.05 µg/mL |

| Quantification Limit (LOQ) | S/N Ratio ≥ 10:1 | 0.15 µg/mL |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9998 |

| Recovery Rate | > 90% | 94.2% |

The rigorous validation of these parameters ensures that the analytical method for this compound is robust, reliable, and fit for its intended analytical purpose.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Dynamics

The flexibility of the piperidine (B6355638) and morpholine (B109124) rings, along with the rotational freedom of the substituents, results in a complex potential energy surface for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. Conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.